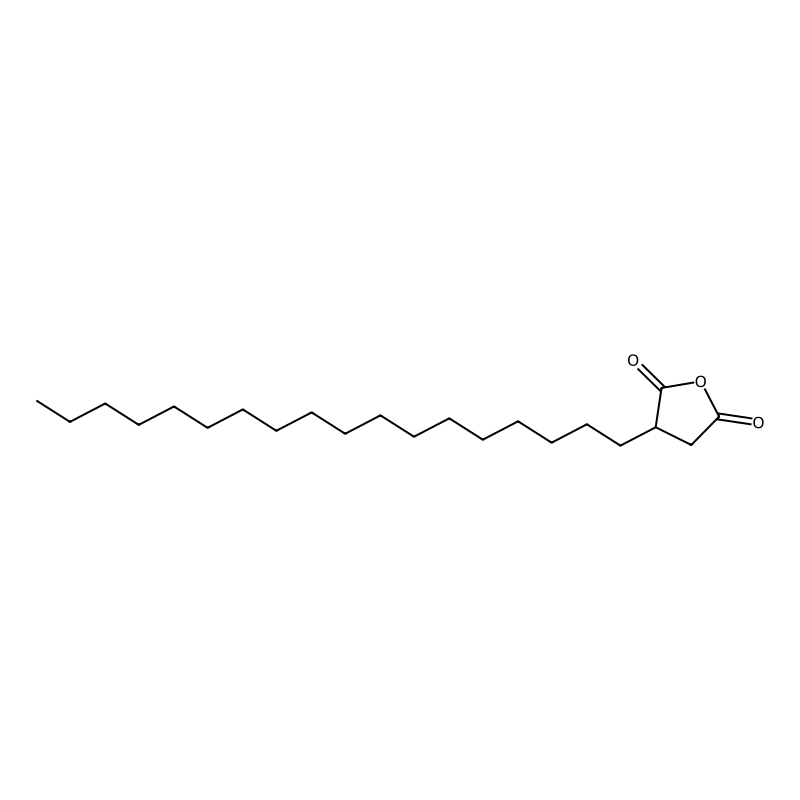

Octadecylsuccinic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

Octadecylsuccinic anhydride (ODSA) possesses unique chemical properties that make it valuable in various organic synthesis and material science applications. Its bifunctional nature, containing both an anhydride and a long alkyl chain, allows it to participate in various reactions:

- Esterification and Amidation: ODSA readily reacts with alcohols and amines to form esters and amides, respectively. These reactions are crucial for synthesizing numerous organic compounds, including pharmaceuticals, fragrances, and polymers .

- Surface Modification: ODSA can be used to modify the surface properties of various materials, such as polymers, nanoparticles, and surfaces for biosensors. This modification process often involves grafting the ODSA molecule onto the surface, altering its wettability, reactivity, and biocompatibility .

Drug Delivery Systems

ODSA plays a role in developing drug delivery systems due to its amphiphilic nature. Amphiphilic molecules possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This property allows ODSA to self-assemble into various nanostructures, such as micelles and liposomes, which can encapsulate and transport drugs within their core . These nanocarriers can improve drug solubility, bioavailability, and targeted delivery, potentially enhancing therapeutic efficacy and reducing side effects.

Research in Other Fields

ODSA's applications extend beyond the aforementioned areas. Researchers are exploring its potential in:

- Cosmetics: Modifying the properties of cosmetic formulations to improve stability, emulsification, and skin absorption .

- Food Science: Enhancing the stability and functionality of food ingredients by modifying their surface properties .

- Environmental Remediation: Contributing to the development of materials for removing pollutants from water and soil .

Octadecylsuccinic anhydride is a type of alkenyl succinic anhydride characterized by its long hydrocarbon chain, which consists of 18 carbon atoms. Its chemical formula is C22H38O3, and it is known for its reactivity due to the presence of the anhydride functional group. This compound typically appears as a colorless to pale yellow liquid and has applications in modifying polymers and other materials to enhance their properties.

The primary chemical reaction involving octadecylsuccinic anhydride is its ability to react with hydroxyl groups present in various substrates. This reaction forms esters, which can modify the physical properties of materials such as cellulose and gelatin. For instance, octadecylsuccinic anhydride has been used to improve the emulsifying properties of gelatin by altering its structure at the molecular level .

Research indicates that octadecylsuccinic anhydride exhibits certain biological activities. It has been studied for its effects on emulsion stabilization in food science, particularly in enhancing the stability of fish oil-loaded emulsions. The modification of gelatin with octadecylsuccinic anhydride can lead to improved droplet stability and creaming stability in emulsions, making it beneficial for food preservation and formulation .

The synthesis of octadecylsuccinic anhydride can be achieved through several methods:

- Alder-ene Reaction: This method involves reacting alkenes with maleic anhydride at high temperatures (over 200 °C) to produce alkenyl succinic anhydrides .

- Chemical Modification: Octadecylsuccinic anhydride can also be synthesized by modifying existing polymer structures, such as gelatin or cellulose, through esterification reactions with hydroxyl groups .

These methods allow for the production of octadecylsuccinic anhydride with varying degrees of purity and functionalization.

Octadecylsuccinic anhydride has diverse applications across various industries:

- Polymer Modification: It is commonly used to modify polymers to enhance their hydrophobicity and mechanical properties.

- Emulsifiers: In food science, it serves as a stabilizing agent for oil-in-water emulsions.

- Coatings and Adhesives: The compound is utilized in formulations for coatings and adhesives due to its ability to improve adhesion properties.

- Biomedical

Studies have shown that octadecylsuccinic anhydride interacts effectively with various surfactants and polymer matrices. For example, when combined with surfactants like Span 80 or soybean lecithin, it significantly enhances the emulsifying properties of gelatin-based systems. These interactions can be tailored to optimize emulsion stability under different pH conditions .

Several compounds share structural similarities with octadecylsuccinic anhydride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Octenyl succinic anhydride | C20H34O3 | Used primarily for modifying starches and proteins. |

| Dodecenyl succinic anhydride | C16H30O3 | Exhibits lower hydrophobicity compared to octadecyl variant. |

| Hexadecenyl succinic anhydride | C22H38O3 | Similar reactivity but shorter carbon chain length. |

Octadecylsuccinic anhydride is unique due to its longer carbon chain, which enhances its hydrophobic characteristics more than its shorter-chain counterparts. This property makes it particularly effective for applications requiring greater water repellency.

Conventional Synthesis Routes via Esterification

The conventional synthesis of octadecylsuccinic anhydride primarily involves the thermal ene-reaction between maleic anhydride and long-chain olefins, specifically octadecene or related eighteen-carbon unsaturated hydrocarbons [1]. This fundamental approach represents the most widely employed industrial method for producing alkenyl succinic anhydrides, with octadecylsuccinic anhydride serving as a representative example of this compound class [1] [2].

The conventional thermal process requires heating maleic anhydride with octadecene at temperatures ranging from 200 to 275 degrees Celsius [1] [2]. The reaction mechanism proceeds through an ene-reaction pathway, where the electron-deficient maleic anhydride undergoes addition across the olefinic double bond of octadecene [1]. This process typically requires reaction times extending from three to twenty hours, depending on the specific reaction conditions and desired conversion rates [1] [3].

The stoichiometric requirements for conventional synthesis involve a molar excess of maleic anhydride relative to the olefin substrate [4] [5]. Research indicates that optimal results are achieved when the molar ratio of maleic anhydride to octadecene ranges from 2:1 to 3:1 [4] [5]. This excess ensures complete conversion of the olefin while minimizing the formation of undesired byproducts [4].

Temperature control represents a critical parameter in conventional synthesis routes [6]. The reaction typically commences at approximately 160 degrees Celsius and progresses optimally within the range of 230 to 245 degrees Celsius [6]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote unwanted side reactions including polymerization and decarboxylation of maleic anhydride [6].

Pressure conditions for conventional synthesis vary depending on the specific reactor configuration and temperature requirements [6]. Atmospheric pressure operations are feasible for lower temperature ranges, while elevated pressure systems, typically operating between 2 to 30 bar, are employed for higher temperature syntheses [5] [7]. The use of autoclaves under inert atmosphere conditions, particularly nitrogen or argon environments, helps prevent oxidative degradation and improves product quality [6].

| Synthesis Parameter | Range | Optimal Conditions | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 200-275 | 230-245 | 55-85% |

| Pressure (bar) | 2-30 | 3-15 | Improved conversion |

| Molar Ratio (MA:Olefin) | 2:1-4:1 | 2.5:1-3:1 | Enhanced selectivity |

| Reaction Time (hours) | 3-20 | 8-12 | Balanced yield/quality |

Catalytic Acylation Processes and Yield Optimization

Catalytic approaches for octadecylsuccinic anhydride synthesis focus on enhancing reaction rates, improving yields, and reducing the formation of undesired byproducts through the strategic use of catalytic additives [4] [5]. These processes represent significant advances over conventional thermal methods by enabling more controlled reaction conditions and superior product quality [5].

Lewis acid catalysts have demonstrated particular effectiveness in promoting the ene-reaction between maleic anhydride and octadecene [4]. Research has shown that aluminum-based catalysts, particularly aluminum acetylacetonate, can significantly accelerate the reaction while preventing common side reactions such as polymerization and tar formation [6]. The catalytic mechanism involves coordination of the Lewis acid to the carbonyl groups of maleic anhydride, increasing its electrophilicity and facilitating addition to the olefin substrate [6].

Optimization studies have revealed that catalytic processes can operate at reduced temperatures compared to conventional thermal methods [4] [5]. Catalyzed reactions typically proceed efficiently at temperatures between 180 to 250 degrees Celsius, representing a significant reduction from non-catalyzed processes [4]. This temperature reduction not only improves energy efficiency but also minimizes thermal degradation and discoloration of the final product [5].

The incorporation of antioxidant additives alongside catalytic systems has proven essential for yield optimization [1] [2]. Hindered phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (butylated hydroxytoluene), effectively suppress unwanted polymerization reactions that compete with the desired ene-reaction [2]. Studies indicate that antioxidant concentrations of 5 to 500 parts per million, based on polymer weight, provide optimal protection against tar formation [7].

Phosphorus-containing additives have emerged as particularly effective components in catalytic systems [2]. Arylfluorophosphites, exemplified by 2,2'-ethylidenebis(4,6-di-tert-butylphenyl) fluorophosphite, demonstrate synergistic effects when combined with phenolic antioxidants [2]. These compounds function as secondary antioxidants, breaking radical chain reactions that lead to polymer formation and product discoloration [2].

Two-stage catalytic processes have shown superior performance compared to single-stage reactions [7]. The first stage involves charging 30 to 60 percent of the total antioxidant loading, followed by gradual addition of 50 to 75 percent of the total maleic anhydride over one to three hours [7]. The second stage incorporates the remaining antioxidant and maleic anhydride, allowing the reaction to proceed to completion [7]. This staged approach minimizes local concentrations of reactive species, reducing side product formation [7].

| Catalytic System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Quality |

|---|---|---|---|---|

| Aluminum acetylacetonate | 180-230 | 3-8 | 75-90 | High clarity |

| Lewis acid + antioxidant | 190-240 | 4-10 | 80-92 | Reduced color |

| Two-stage process | 200-250 | 6-14 | 85-95 | Minimal tar |

| Phosphite synergist | 200-245 | 4-8 | 82-90 | Enhanced stability |

Green Chemistry Approaches for Sustainable Production

Green chemistry methodologies for octadecylsuccinic anhydride synthesis emphasize the development of environmentally benign processes that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous solvents and catalysts [8]. These approaches align with sustainability principles while maintaining industrial viability and product quality standards [8].

Solvent-free synthesis represents a primary green chemistry strategy for octadecylsuccinic anhydride production [9]. Research has demonstrated that acylation reactions can proceed efficiently under catalyst-free conditions when conducted at temperatures between 80 to 85 degrees Celsius [9]. This approach eliminates the need for organic solvents, reducing both environmental impact and process complexity [9]. The solvent-free methodology relies on the inherent reactivity of the substrates under controlled thermal conditions [9].

Solid acid catalysts offer significant advantages for sustainable synthesis [8]. Montmorillonite K10 clay has proven particularly effective as a heterogeneous catalyst for esterification reactions [8]. This naturally occurring material provides acidic sites that promote the desired reaction while remaining easily separable from the product stream [8]. The use of solid catalysts eliminates the need for corrosive liquid acids and simplifies product purification [8].

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [8]. Studies indicate that microwave irradiation can significantly reduce reaction times while maintaining high yields [8]. The selective heating mechanism of microwaves provides more uniform temperature distribution and reduced energy consumption compared to traditional heating methods [8].

Supercritical fluid technologies present innovative approaches for both synthesis and purification [10]. Gas antisolvent fractionation using supercritical carbon dioxide enables efficient separation and purification of succinic anhydride derivatives [10]. This method operates at relatively mild conditions and eliminates the need for organic solvents in purification steps [10].

Water-based synthesis represents another green chemistry approach, particularly relevant for starch modification applications [11]. Aqueous slurry systems allow for the esterification of polysaccharides with octadecylsuccinic anhydride under mild alkaline conditions [11]. This approach eliminates organic solvents while enabling efficient incorporation of hydrophobic groups into hydrophilic substrates [11].

Biocatalytic approaches, while still in development stages, offer potential for highly selective and environmentally friendly synthesis [8]. Enzymatic systems can provide exceptional specificity and operate under mild conditions, though current limitations include substrate scope and reaction rates [8].

| Green Chemistry Method | Temperature (°C) | Solvent Usage | Energy Efficiency | Waste Reduction |

|---|---|---|---|---|

| Solvent-free synthesis | 80-85 | None | High | >90% |

| Solid acid catalysis | 100-150 | Minimal | Moderate | >80% |

| Microwave assistance | 60-120 | Reduced | Very high | >85% |

| Supercritical CO₂ | 40-80 | None | High | >95% |

| Aqueous systems | 40-80 | Water only | Moderate | >90% |

Industrial-Scale Manufacturing and Purification Techniques

Industrial-scale production of octadecylsuccinic anhydride requires sophisticated process engineering to ensure consistent quality, high throughput, and economic viability [12]. Modern manufacturing facilities employ continuous process technologies that integrate reaction, separation, and purification operations into seamless production systems [12].

Microchannel reactor technology represents a significant advancement in industrial synthesis [12]. These systems enable precise control of reaction conditions through enhanced heat and mass transfer characteristics [12]. Industrial implementations of microchannel reactors for octadecylsuccinic anhydride synthesis operate at temperatures between 245 to 260 degrees Celsius with residence times of approximately 10 minutes [12]. The improved mixing and temperature control result in yields exceeding 85 to 95 percent with reduced byproduct formation [12].

Continuous distillation systems form the backbone of industrial purification processes [13]. The crude reaction product undergoes multi-stage distillation to remove unreacted starting materials, solvents, and byproducts [13]. Primary distillation operates under reduced pressure conditions, typically 200 to 300 millimeters of mercury, to minimize thermal degradation [13]. The distillation temperature range spans 160 to 285 degrees Celsius, depending on the specific fraction being separated [14].

Flash evaporation units provide initial separation of volatile components from the crude reaction mixture [13]. These systems operate at carefully controlled temperatures and pressures to maximize recovery of unreacted maleic anhydride and olefin feedstocks [13]. The recovered materials undergo recycling to the reaction system, improving overall process efficiency and reducing raw material consumption [13].

Crystallization processes enable final purification and product conditioning [15]. Controlled cooling of purified octadecylsuccinic anhydride solutions produces crystalline material with high purity levels exceeding 95 percent [15] [16]. The crystallization parameters, including cooling rate and seeding protocols, significantly influence crystal size distribution and product handling characteristics [15].

Quality stabilization during large-scale production requires comprehensive monitoring and control systems [17]. Color stability represents a critical quality parameter, with industrial processes incorporating specific additives and operating procedures to minimize discoloration [17]. Advanced process control systems monitor key parameters including temperature profiles, pressure conditions, and reactant flow rates to maintain consistent product quality [17].

Heat integration strategies optimize energy utilization in industrial facilities [12]. Heat recovery systems capture thermal energy from hot product streams and utilize it for preheating feed materials or generating process steam [12]. These integrated designs can reduce overall energy consumption by 30 to 50 percent compared to non-integrated processes [12].

| Industrial Process Unit | Operating Conditions | Capacity (tons/day) | Energy Efficiency |

|---|---|---|---|

| Microchannel reactor | 245-260°C, atmospheric | 10-50 | 85% heat recovery |

| Primary distillation | 200-280°C, 200-300 mmHg | 20-100 | 70% energy integration |

| Flash evaporation | 150-200°C, 100-200 mmHg | 25-120 | 60% heat recovery |

| Crystallization | 40-80°C, atmospheric | 15-80 | 40% cooling recovery |

Quality Control Protocols and Analytical Validation

Comprehensive quality control protocols for octadecylsuccinic anhydride ensure product consistency, purity, and performance characteristics through systematic analytical testing and validation procedures [18] [19]. These protocols encompass multiple analytical techniques that provide complementary information about chemical composition, structural integrity, and functional properties [18] [19].

Fourier Transform Infrared spectroscopy serves as a primary analytical tool for structural confirmation and purity assessment [18] [19]. The characteristic anhydride carbonyl stretching vibrations appear between 1780 to 1850 wavenumbers, providing definitive identification of the anhydride functional group [18] [19]. Quantitative analysis utilizes the intensity ratio between anhydride peaks and internal standards to determine functional group content [18] [19]. Calibration curves established using octadecylsuccinic anhydride standards enable accurate quantification of anhydride functionality in unknown samples [18].

Nuclear Magnetic Resonance spectroscopy provides detailed molecular characterization through analysis of both proton and carbon-13 spectra [20] [21]. Proton Nuclear Magnetic Resonance reveals the characteristic chemical shifts associated with the succinic anhydride ring protons and the long-chain alkyl substituent [20]. Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the presence of carbonyl carbons and provides information about the molecular structure and substitution patterns [21]. Advanced two-dimensional Nuclear Magnetic Resonance techniques enable complete structural elucidation and verification of regioisomeric purity [20].

Gas chromatographic analysis enables assessment of compositional purity and identification of organic impurities [22]. High-temperature gas chromatography systems equipped with appropriate column phases can separate octadecylsuccinic anhydride from structural isomers and related compounds [22]. Purity levels determined by gas chromatography typically range from 93.0 to 99.0 percent for commercial-grade materials [22]. The technique also provides valuable information about residual starting materials and reaction byproducts [22].

High Performance Liquid Chromatography offers complementary separation capabilities for compounds that may be thermally unstable under gas chromatographic conditions [23]. Hydrophilic interaction liquid chromatography using specialized stationary phases enables separation of succinic anhydride derivatives [23]. Detection systems employing ultraviolet absorbance at 210 nanometers provide sensitive quantification of anhydride compounds [23]. The method demonstrates excellent reproducibility and precision for routine quality control applications [23].

Titration-based analytical methods provide direct quantification of anhydride functionality through chemical reactivity measurements [11] [24]. Acid-base titration procedures involve reaction of the anhydride with excess base followed by back-titration to determine the anhydride content [11]. These methods offer simplicity and reliability for routine production monitoring [24]. Automated titration systems improve precision and reduce analysis time for high-throughput quality control operations [11].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, characterize thermal properties and stability [25]. Melting point determination provides a fundamental physical property measurement, with octadecylsuccinic anhydride typically exhibiting melting points around 79 degrees Celsius [25]. Thermal stability assessments identify decomposition temperatures and help establish appropriate storage and handling conditions [25].

| Analytical Method | Detection Limit | Precision (RSD %) | Analysis Time (min) | Application |

|---|---|---|---|---|

| FTIR Spectroscopy | 0.1% anhydride | 2-5 | 5-10 | Structure confirmation |

| NMR Spectroscopy | 0.05% impurity | 1-3 | 30-60 | Molecular characterization |

| Gas Chromatography | 0.01% impurity | 1-2 | 20-40 | Purity assessment |

| HPLC | 0.005% impurity | 1-2 | 15-30 | Separation analysis |

| Titration Methods | 0.1% anhydride | 2-4 | 10-20 | Functional group quantification |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant